REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[C:14]([F:15])=[C:13]([CH2:16][CH3:17])[N:12]=[CH:11][N:10]=2)=[CH:4][CH:3]=1.[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClC(Cl)C>[Br:18][CH:16]([C:13]1[C:14]([F:15])=[C:9]([S:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[N:10]=[CH:11][N:12]=1)[CH3:17]
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Name
|
|
Quantity
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131 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)SC1=NC=NC(=C1F)CC
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Name
|
|
Quantity
|
103.8 g
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Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
850 mL
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Type
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solvent
|
Smiles
|
ClC(C)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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WASH
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Details
|
washed successively with 800 ml of water, 50 g of sodium metabisulfite in 950 ml of water and 500 ml of brine
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Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under a reduced pressure
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Type
|
CUSTOM
|
Details
|
crystallized at 5° C. in 391 ml of isopropanol
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Type
|
CUSTOM
|
Details
|
to obtain the white compound
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Type
|
WASH
|
Details
|
the compound was washed with 50 ml of isopropanol at 5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=NC=NC(=C1F)SC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150.7 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |